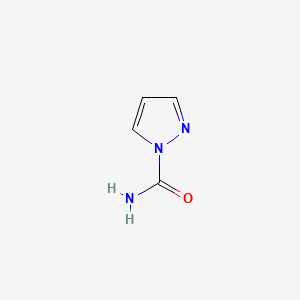
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is an organic compound that features a benzoylamino group attached to a butyric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under nucleophilic addition–elimination conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then subjected to further reactions to introduce the butyric acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-benzoylamino-3-methyl-butyric acid.
Reduction: Formation of 4-methoxy-benzylamine-3-methyl-butyric acid.
Substitution: Formation of various substituted benzoylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the butyric acid moiety.
4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the butyric acid moiety.
Uniqueness
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is unique due to the presence of both the methoxybenzoyl and butyric acid groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93709-65-0 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
GCNXSZNMYYPFGF-NSHDSACASA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Sequenz |
V |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)

